![molecular formula C22H23NO4 B2885563 2-[1-(9H-芴-9-基甲氧羰基)-3-甲基吡咯烷-3-基]乙酸 CAS No. 2253632-83-4](/img/structure/B2885563.png)

2-[1-(9H-芴-9-基甲氧羰基)-3-甲基吡咯烷-3-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

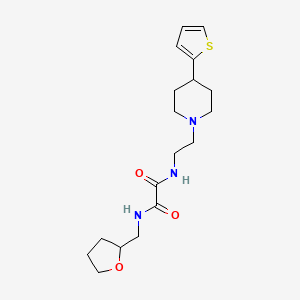

This compound is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine . It has a molecular formula of C20H21NO4 . It is used in scientific research for its unique properties.

Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to a valine molecule . The molecular weight is 339.385 Da .Chemical Reactions Analysis

The compound is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . This is a key step in peptide synthesis.科学研究应用

羟基保护

芴-9-基甲氧羰基 (Fmoc) 基团在复杂分子合成期间被广泛用于保护羟基。它与各种酸和碱不稳定保护基团相容,并且可以在温和条件下方便地去除,使其在敏感分子结构的合成中非常有价值 (Gioeli 和 Chattopadhyaya,1982)。

固相肽合成

Fmoc 化学已经彻底改变了固相肽合成 (SPPS),实现了肽和小蛋白的高效组装。固体载体、连接和侧链保护基团的进步,以及对溶剂化条件的更深入理解,使研究人员能够以高保真度合成具有生物活性的肽和同位素标记的蛋白质 (Fields 和 Noble,2009)。

促进复杂合成

Fmoc 基团在结构多样的 N 取代异羟肟酸的合成中起着至关重要的作用。该应用展示了 Fmoc 化学在构建复杂分子结构方面的多功能性,这对开发具有潜在治疗应用的新型化合物具有广泛的意义 (Mellor 和 Chan,1997)。

寡聚物的合成

Fmoc 保护的糖氨基酸充当寡聚物合成的前体,展示了 Fmoc 化学在构建复杂寡聚物结构中的效用。该应用突出了 Fmoc 化学在仿生化合物合成中的作用,有助于我们了解生物系统并促进生物材料的开发 (Gregar 和 Gervay-Hague,2004)。

酰胺连接的唾液酸类似物合成

利用 Fmoc 保护的结构单元,研究人员有效地合成了源自酰胺连接的唾液酸类似物的寡聚物。该应用强调了 Fmoc 化学合成复杂糖模拟物的能力,为基于碳水化合物模拟物开发新疗法铺平了道路 (Gregar 和 Gervay-Hague,2004)。

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(12-20(24)25)10-11-23(14-22)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMGFKAYIUMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid | |

CAS RN |

2253632-83-4 |

Source

|

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2885500.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)